molecular formula C15H10O2 B188921 1-Benzofuran-2-yl(phenyl)methanone CAS No. 6272-40-8

1-Benzofuran-2-yl(phenyl)methanone

Cat. No. B188921
CAS RN: 6272-40-8
M. Wt: 222.24 g/mol
InChI Key: DZRJNLPOTUVETG-UHFFFAOYSA-N
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Description

“1-Benzofuran-2-yl(phenyl)methanone” is a benzofuran derivative . It has been shown to have significant cytotoxicity and anticancer activity, as well as radical scavenging activities .


Synthesis Analysis

Benzofuran derivatives, such as “1-Benzofuran-2-yl(phenyl)methanone”, have been synthesized through various methods . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “1-Benzofuran-2-yl(phenyl)methanone” is represented by the empirical formula C15H10O2 . The SMILES string representation is O=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzofuran-2-yl(phenyl)methanone” include its molecular weight of 222.24 and its solid form . The InChI key is DZRJNLPOTUVETG-UHFFFAOYSA-N .

Scientific Research Applications

Anticancer Activity

  • Summary of Application : Benzofuran derivatives have shown significant anticancer activities. For example, some substituted benzofurans have dramatic anticancer activities .
  • Methods of Application : The anticancer activity of these compounds is evaluated by testing their cell growth inhibitory effects on different types of cancer cells .
  • Results or Outcomes : Compound 36, a benzofuran derivative, was found to have significant cell growth inhibitory effects. The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .

Antimicrobial Activity

  • Summary of Application : Benzofuran derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
  • Methods of Application : The antimicrobial activity of these compounds is evaluated by testing their effects on various microbes .
  • Results or Outcomes : The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

Antiviral Activity

  • Summary of Application : Benzofuran compounds have shown strong antiviral activities. For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Methods of Application : The antiviral activity of these compounds is evaluated by testing their effects on various viruses .
  • Results or Outcomes : The specific results or outcomes of these studies are not mentioned in the source. However, the source suggests that benzofuran compounds have potential as antiviral agents .

Treatment of Skin Diseases

  • Summary of Application : Benzofuran containing structures have been found among naturally occurring furocoumarins, such as psoralen and methoxalen isolated from the seed of Ammi majus L. These compounds have been used for the treatment of psoriasis and other dermal diseases .
  • Methods of Application : These compounds are typically applied topically to the affected areas .
  • Results or Outcomes : The specific results or outcomes of these treatments are not mentioned in the source. However, the source suggests that benzofuran compounds have potential as treatments for skin diseases .

Antioxidant Activity

  • Summary of Application : Benzofuran compounds have shown strong antioxidant activities. These compounds can neutralize free radicals, which are harmful to our bodies and can lead to various diseases .
  • Methods of Application : The antioxidant activity of these compounds is evaluated by testing their ability to scavenge free radicals .
  • Results or Outcomes : The specific results or outcomes of these studies are not mentioned in the source. However, the source suggests that benzofuran compounds have potential as antioxidants .

Anti-inflammatory Activity

  • Summary of Application : Benzofuran derivatives have been found to exhibit anti-inflammatory activities. These compounds can inhibit the production of pro-inflammatory cytokines, which play a key role in the inflammatory response .
  • Methods of Application : The anti-inflammatory activity of these compounds is evaluated by testing their effects on various inflammatory models .
  • Results or Outcomes : The specific results or outcomes of these studies are not mentioned in the source. However, the source suggests that benzofuran compounds have potential as anti-inflammatory agents .

Future Directions

Benzofuran and its derivatives, including “1-Benzofuran-2-yl(phenyl)methanone”, have attracted considerable attention in the field of drug discovery due to their wide array of biological activities . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests promising future directions for the research and development of benzofuran-based compounds.

properties

IUPAC Name

1-benzofuran-2-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c16-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)17-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRJNLPOTUVETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211802
Record name Methanone, 2-benzofuranylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-2-yl(phenyl)methanone

CAS RN

6272-40-8
Record name 2-Benzoylbenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006272408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6272-40-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, 2-benzofuranylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOYLBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1OLK6F7UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of sodium ethoxide prepared from 28 g sodium metal and 500 ml absolute ethanol was added 122 g (1 mole) salicylaldehyde and 200 ml dimethylformamide. The mixture was heated to 80° C. Then 200 g (1 mole) alpha-bromoacetophenone was added in small portions. The mixture was stirred at reflux for 1.5 hours after which the ethanol was distilled. The residue was cooled and partitioned between 750 ml water and 750 ml ethyl acetate. The organic layer was washed twice with 400 ml portions of 1N sodium hydroxide, water (2×300 ml), dried (Na2SO4), concentrated to one-third volume, filtered to remove precipitated product which was washed with ethyl ether to yield 75.8 g of 2-benzoylbenzo(b)furan as pink crystals, m.p. 88°-90° C.
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Synthesis routes and methods II

Procedure details

2-(4-chlorobenzoyl)benzo[b]furan and 2-(4-bromobenzoyl)-benzo [b]furan: ibid., Ghelardoni, M.; Pestellini, V.; Musante, C.: Gazz. Chim. Ital. 99, 1273 (1969);
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Synthesis routes and methods III

Procedure details

24.4 g of salicylaldehyde and 300 ml of ethanol are mixed with 11.6 g of potassium hydroxide. The resulting suspension is agitated at room temperature until the potassium hydroxide is completely dissolved. Subsequently, 31 g of phenacyl chloride are added in portions to the solution, and the batch is heated under stirring in a reflux condenser for 2 hours. The crystals precipitated while cooling down to room temperature are filtered by suction, washed with water, and recrystallized from methanol. Another fraction may be obtained by evaporating the mother liquor. Yield: 70%, colourless crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
I Ali, R Rafique, KM Khan, S Chigurupati, X Ji… - Bioorganic …, 2020 - Elsevier
Thirty benzofuran-2-yl(phenyl)methanones 1–30 were synthesized and characterized their structures by spectroscopic techniques. Substituted phenacyl bromide and different …
Number of citations: 19 www.sciencedirect.com
H Luo, Z Wang, W Chen, C He… - Organic Preparations and …, 2021 - Taylor & Francis
Transition metal-catalyzed transformation of nitrile functionality plays a decisive role in synthetic organic chemistry by creating carbon-carbon and carbon-heteroatom bonds. Larockes …
Number of citations: 2 www.tandfonline.com
I Erol, O Sen, C Cifci, Z Gurler - … Science, Part A: Pure and Applied …, 2010 - Taylor & Francis
The free radical copolymerization of (5-bromo-1-Benzofuran-2-yl)(phenyl)-O-methacrylketoxime (BPMKO) with 2-(4-acetylphenoxy)-2-oxoethyl-2-methylacrylate(AOEMA) has been …
Number of citations: 4 www.tandfonline.com
C Moolman, R van der Sluis, RM Beteck… - Bioorganic …, 2021 - Elsevier
Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) has been identified as a potential target for the development of novel drugs against multi-drug resistant malaria. A series …
Number of citations: 6 www.sciencedirect.com
JY Yeh, MS Coumar, JT Horng, HY Shiao… - Journal of medicinal …, 2010 - ACS Publications
By using a cell-based high throughput screening campaign, a novel angelicin derivative 6a was identified to inhibit influenza A (H1N1) virus induced cytopathic effect in Madin−Darby …
Number of citations: 170 pubs.acs.org
SS Ali - 2012 - search.proquest.com
Benzofuran and its derivatives, which are known to be present in many natural products and they posses physiological, pharmaceutical and toxic properties and find applications as …
Number of citations: 0 search.proquest.com
TR Nsimba Batomene - 2016 - library-archives.canada.ca
Le virus de l'immunodéficience humaine de type 1 provoque une infection définitive de l'organisme. Il entraine une déroute du système immunitaire depuis la primo-infection …
Number of citations: 0 library-archives.canada.ca

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